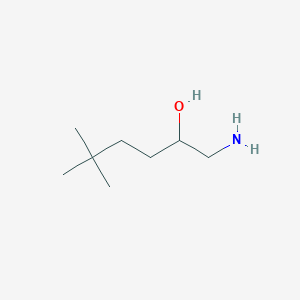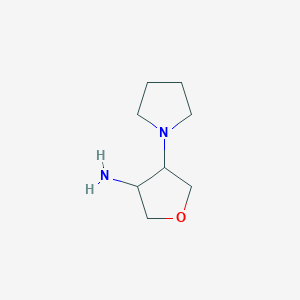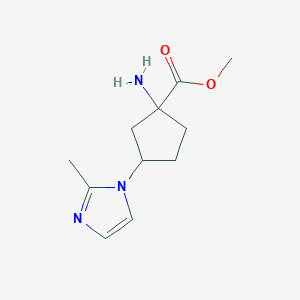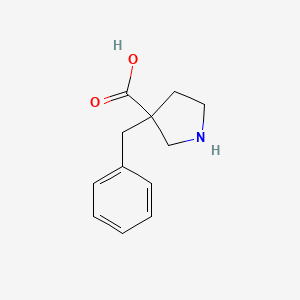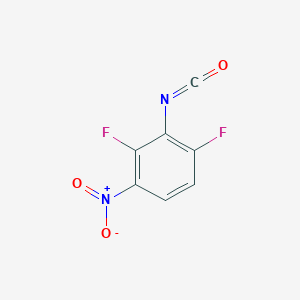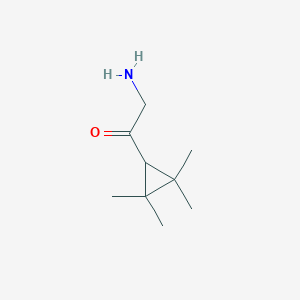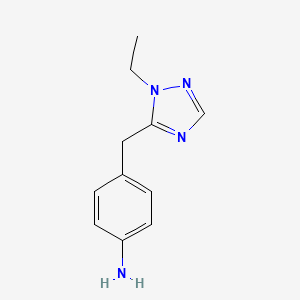![molecular formula C9H10N2S B15309862 (S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine is a chiral amine compound featuring a benzo[d]thiazole ring. Compounds containing the benzo[d]thiazole moiety are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. For example, the reduction of a corresponding ketone using a chiral catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the benzo[d]thiazole ring can lead to dihydrobenzo[d]thiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines, while substitution can introduce various functional groups onto the amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
®-1-(Benzo[d]thiazol-2-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-Aminobenzo[d]thiazole: A simpler analog without the chiral center.
Benzo[d]thiazole-2-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine is unique due to its chiral nature and the presence of the benzo[d]thiazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(1S)-1-(1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3/t6-/m0/s1 |
InChI Key |
LXVJOKQWUUSEEO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2S1)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


